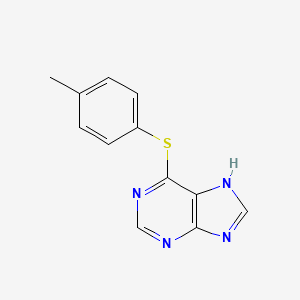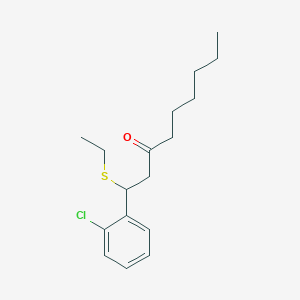
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dimethylamino group, a propyl chain, and a chromenyl acetate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride derivative of 4-oxo-2-phenylchromen-8-ylacetic acid. The reaction is often catalyzed by lead acetate, which enhances the amidation reaction rate even for esters with high steric factors . The reaction can be carried out under solvent-free conditions, which is advantageous for reducing the environmental impact and improving the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of esters instead of corresponding carboxylic acids allows for milder reaction conditions and higher purity of the final product . The process may also involve purification steps such as distillation to remove any impurities and obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the acetate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive compounds.
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromenyl acetate moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Dimethylamino)propyl]acetamide: Used as a sodium channel blocker and in the synthesis of polyurethane foams.
Fatty acid dimethylaminopropyl amides: Used as blowing agents and surfactants.
Uniqueness
3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87626-60-6 |
|---|---|
Molekularformel |
C22H23NO4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate |
InChI |
InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3 |
InChI-Schlüssel |
DVXVABXMIWZNKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


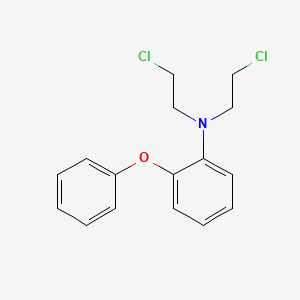
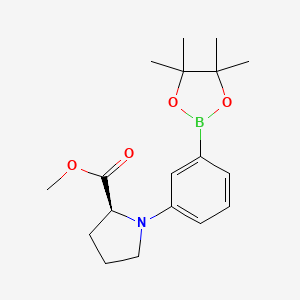
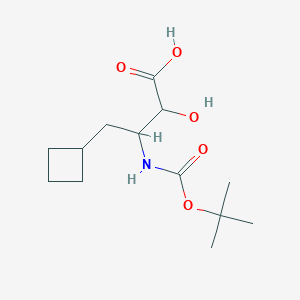
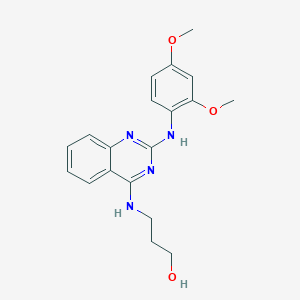



![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
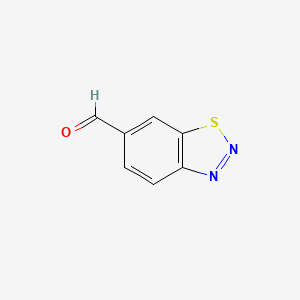
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
